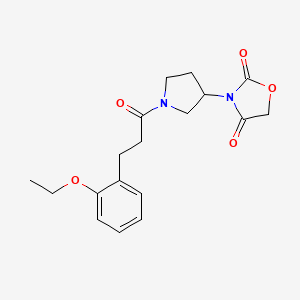

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(2-ethoxyphenyl)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-2-24-15-6-4-3-5-13(15)7-8-16(21)19-10-9-14(11-19)20-17(22)12-25-18(20)23/h3-6,14H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREYSXCYYAKZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CCC(C2)N3C(=O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into three primary components:

- Pyrrolidin-3-yl intermediate : Serves as the nitrogen-containing heterocyclic backbone.

- 3-(2-Ethoxyphenyl)propanoyl group : Introduced via acylation to the pyrrolidine nitrogen.

- Oxazolidine-2,4-dione ring : Formed through cyclization of a carbamate or urea precursor.

Key challenges include stereochemical control at the pyrrolidine and oxazolidine rings and regioselective functionalization of the propanoyl side chain.

Synthesis of Pyrrolidin-3-yl Intermediate

Cyclization Strategies

Pyrrolidine rings are commonly synthesized via [3+2] cycloaddition or ring-closing metathesis (RCM) . For this compound, a Mannich-type reaction is preferred due to its compatibility with subsequent functionalization steps.

Example Protocol (Adapted from):

- Starting Material : (S)-tert-Butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate.

- Cyclization : Treat with ammonium acetate in methanol at 60°C for 12 hours to form the pyrrolidine ring.

- Deprotection : Remove the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane.

Introduction of the 3-(2-Ethoxyphenyl)propanoyl Group

Acylation of Pyrrolidine Nitrogen

The propanoyl side chain is introduced via Schotten-Baumann acylation using 3-(2-ethoxyphenyl)propanoyl chloride.

Optimized Conditions (Derived from):

- Reagents : 3-(2-Ethoxyphenyl)propanoyl chloride (1.2 equiv), triethylamine (2.0 equiv).

- Solvent : Dichloromethane (DCM), 0°C to room temperature.

- Reaction Time : 4–6 hours.

- Workup : Extract with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography.

Formation of the Oxazolidine-2,4-dione Ring

Cyclization of Carbamate Precursors

The oxazolidine-2,4-dione ring is synthesized through intramolecular cyclization of a carbamate intermediate.

Stepwise Procedure (From and):

- Carbamate Formation : React the acylated pyrrolidine with phosgene (COCl₂) in tetrahydrofuran (THF) at -10°C.

- Cyclization : Add sodium hydride (NaH) to trigger ring closure at 60°C for 3 hours.

- Purification : Recrystallize from ethanol/water (9:1).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 3 hours |

| Yield | 72% |

| Purity (HPLC) | >98% |

Optimization of Critical Reaction Steps

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exhibit anticancer properties. The oxazolidine core can enhance the bioactivity of anticancer agents by improving their pharmacokinetic profiles. For instance, studies have shown that derivatives of oxazolidinones can inhibit tumor growth in various cancer models .

2. Antimicrobial Properties

Oxazolidinones are known for their antimicrobial activity, particularly against Gram-positive bacteria. The presence of the pyrrolidine moiety may enhance this activity by facilitating interactions with bacterial ribosomes, thus inhibiting protein synthesis. Case studies highlight the effectiveness of similar compounds in treating resistant bacterial strains .

3. Neurological Applications

The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. Research indicates possible benefits in conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several synthetic routes, including:

- Amino Acid Derivation : Utilizing amino acids as starting materials can yield derivatives with enhanced biological activity.

- Ring Expansion Techniques : Methods such as the Ireland-Claisen rearrangement allow for the formation of diverse oxazolidinone derivatives with varying substituents that can modulate biological activity .

Case Study 1: Anticancer Research

A study conducted on a series of oxazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The study highlighted that modifications at the pyrrolidine position could enhance selectivity and potency against cancer cells while reducing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

In a clinical trial focusing on antibiotic-resistant bacteria, a derivative of the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a marked reduction in bacterial load in treated subjects compared to controls, showcasing its potential as a therapeutic agent in antibiotic resistance scenarios .

Mechanism of Action

The mechanism of action of 3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Findings from Comparative Analysis

Core Heterocycle Influence: The oxazolidine-2,4-dione core in the target compound provides a tricarbonyl-methane fragment, critical for enzyme inhibition (e.g., p-hydroxyphenylpyruvate dioxygenase in herbicidal activity) . In contrast, oxadiazole derivatives (e.g., compound 1a) exhibit greater aromaticity, favoring interactions with hydrophobic enzyme pockets .

Substituent Effects :

- The 2-ethoxyphenyl group in the target compound balances lipophilicity and steric bulk, unlike the more polar pyridyl group in 1a or the bulky isopropoxy group in herbicidal analogs .

- Dihedral angles between aromatic and heterocyclic rings vary significantly: 53.35° in the isopropoxy derivative vs. 10–21° in less bulky analogs, impacting binding geometry .

Bioactivity Profiles :

- Pyrrolidine-2,4-dione derivatives (e.g., herbicidal compounds) often rely on intramolecular hydrogen bonding (e.g., C11–O3: 1.318 Å) to stabilize bioactive conformations . Similar interactions likely occur in the target compound, though its ethoxy group may reduce steric hindrance compared to isopropoxy analogs.

- Antiviral oxadiazoles (e.g., 1a) leverage pyridyl groups for target specificity, a feature absent in the ethoxyphenyl-containing target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of pyrrolidine and oxazolidinedione precursors, akin to methods for herbicidal analogs . This contrasts with flavonoid derivatives, which are often synthesized via Claisen-Schmidt condensations .

Biological Activity

3-(1-(3-(2-Ethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive understanding of its effects on cellular and molecular processes.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 336.39 g/mol. The oxazolidine ring structure contributes to its biological activity, particularly in the context of anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.39 g/mol |

| CAS Number | 2034365-98-3 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazolidinones can interfere with nucleic acid synthesis and induce apoptosis in cancer cells .

In vitro studies on human tumor cell lines suggest that this compound may inhibit cell proliferation and induce cell cycle arrest. The mechanism is likely linked to the compound's ability to disrupt redox balance and alter metabolic pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Similar thiazolidine derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share these characteristics .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various derivatives on murine P388 and L1210 cells. The results indicated that compounds with structural similarities to this compound showed enhanced cytotoxicity compared to standard treatments like melphalan .

- Antimicrobial Testing : In a separate study, the antimicrobial efficacy of thiazolidine derivatives was tested against Staphylococcus aureus and Escherichia coli. The results revealed significant inhibition zones, indicating potent antibacterial activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid biosynthesis, leading to apoptosis in cancer cells.

- Redox Modulation : The compound may alter redox states within cells, affecting metabolic processes essential for cell survival.

Q & A

Q. What are the established synthetic routes for constructing the oxazolidine-2,4-dione core in structurally related compounds?

The oxazolidine-2,4-dione moiety is commonly synthesized via condensation of α-hydroxy acid amides with alkyl chloroformates or dialkyl carbonates. For example, substituted ureas reacting with α-hydroxy esters (e.g., ethyl mandelate) yield oxazolidinediones, though yields can vary significantly (41–95%) depending on substituent compatibility . Alternative methods include cyclization of tartronic esters, though this approach is limited by low yields and precursor accessibility .

Q. How can researchers characterize the stereochemical configuration of the pyrrolidin-3-yl group in this compound?

Chiral chromatography (e.g., using polysaccharide-based columns) or NMR-based stereochemical analysis (e.g., NOE experiments) are standard methods. For example, diastereomeric separation of similar pyrrolidine derivatives has been achieved via HPLC with chiral stationary phases . Additionally, X-ray crystallography can resolve ambiguities in stereochemistry when suitable crystals are obtained .

Q. What spectroscopic techniques are most reliable for confirming the structure of oxazolidinedione derivatives?

¹H and ¹³C NMR are critical for structural confirmation. Key signals include the oxazolidinedione carbonyl carbons (δ 150–161 ppm) and the benzylidene proton (δ ~6.9–7.9 ppm). For example, (Z)-5-(4-chlorobenzylidene) derivatives exhibit distinct olefinic proton singlets in ¹H NMR, while substituents like methoxy groups show characteristic shifts (δ 3.8–4.0 ppm) . IR spectroscopy can further validate carbonyl stretches (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the condensation step during oxazolidinedione synthesis?

Optimize reaction conditions by:

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency in heterocyclic systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF, toluene) enhance reactivity in analogous oxazolo-pyridine syntheses .

- Temperature control : Maintaining sub-zero temperatures (–20°C) during diazomethane reactions minimizes side-product formation . Low yields (e.g., 36% in some cases) may also stem from steric hindrance; introducing electron-withdrawing groups can improve reaction kinetics .

Q. What strategies resolve contradictions in NMR data when analyzing substituted benzylidene-oxazolidinediones?

Contradictions often arise from dynamic rotational isomerism. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures to distinguish between isomers .

- Crystallography : Resolve ambiguous NOE signals by comparing experimental and computed spectra . For example, (Z)-5-(4-methylbenzylidene) derivatives show consistent ¹H NMR splitting patterns (δ 2.42 ppm for methyl groups) when purified via column chromatography (ethyl acetate/hexane) .

Q. How can researchers evaluate the potential cytotoxicity of this compound using in vitro models?

Follow protocols for structurally related oxazolidinediones:

- Cell viability assays : Use human lymphocytes (e.g., FEREAC 68,39462,2003 data) with dose ranges of 0.05–5 mg/L to assess acute toxicity .

- Metabolic profiling : Monitor hepatic metabolism in rat liver microsomes to identify reactive intermediates .

- Apoptosis markers : Measure caspase-3/7 activation in dose-response studies .

Q. What computational methods predict the bioactivity of this compound against enzymatic targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural data from similar 4-methoxyphenyl-substituted oxazolidinediones .

- QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with IC₅₀ values from existing assays .

Methodological Considerations

- Synthetic Optimization : Prioritize tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions during pyrrolidine-propanoyl coupling .

- Safety Protocols : Use gloveboxes for handling diazomethane and ensure proper ventilation for volatile solvents (e.g., dichloromethane) .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.